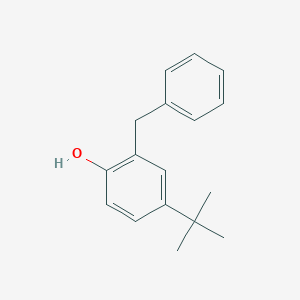

2-Benzyl-4-tert-butylphenol

Description

2-Benzyl-4-tert-butylphenol is a phenolic compound characterized by a benzyl group (-CH₂C₆H₅) at the 2-position and a tert-butyl group (-C(CH₃)₃) at the 4-position of the phenol ring. Its molecular formula is C₁₇H₂₀O, with a molecular weight of 240.34 g/mol. The tert-butyl group provides steric hindrance, enhancing thermal stability, while the benzyl substituent introduces aromaticity and hydrophobicity.

Properties

CAS No. |

61516-22-1 |

|---|---|

Molecular Formula |

C17H20O |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

2-benzyl-4-tert-butylphenol |

InChI |

InChI=1S/C17H20O/c1-17(2,3)15-9-10-16(18)14(12-15)11-13-7-5-4-6-8-13/h4-10,12,18H,11H2,1-3H3 |

InChI Key |

MOXLXTVFRFBFML-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzyl-4-tert-butylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with benzyl chloride and tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Acid-catalyzed alkylation of phenol with isobutene is a widely used method, where 2-tert-butylphenol is a major side product . Transalkylation reactions are also employed to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-tert-butylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The benzyl group can be reduced to a methyl group.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is often employed.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Methyl-substituted phenols.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-Benzyl-4-tert-butylphenol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential antioxidant properties and its ability to neutralize free radicals.

Medicine: Explored for its potential anticancer properties, particularly in breast carcinoma cell lines.

Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-tert-butylphenol involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects through the inhibition of specific enzymes, such as monoamine oxidase, and interactions with G protein-coupled receptors . These interactions lead to various biochemical and physiological effects, including antioxidant and anticancer activities.

Comparison with Similar Compounds

Key Comparison Points:

Substituent Effects on Hydrophobicity: The benzyl group in this compound significantly increases hydrophobicity compared to 4-tert-butylphenol (logP ~5.2 vs. ~3.8 estimated), enhancing compatibility with nonpolar matrices like polymers . Ethyl substituents (as in 2-tert-butyl-4-ethylphenol) offer moderate hydrophobicity, balancing solubility and stability .

Steric Hindrance and Stability: The tert-butyl group at the 4-position in all compounds provides steric shielding to the phenolic -OH group, reducing oxidative degradation. However, the bulky benzyl group in this compound may further restrict access to reactive sites, improving thermal stability .

Functional Group Diversity: The benzotriazolyl group in ’s compound introduces UV-absorbing capabilities, a feature absent in this compound. This highlights how heterocyclic substituents expand functionality compared to alkyl/aryl groups .

Applications: 4-tert-Butylphenol: Used in surfactants and epoxy resins due to its polarity . this compound: Likely suited for high-temperature or hydrophobic environments, such as lubricant additives. 2-tert-Butyl-4-ethylphenol: Intermediate in synthesizing hindered phenols for rubber antioxidants .

Research Findings and Trends

- Synthetic Routes: this compound is typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution, similar to 4-tert-butylphenol .

- Thermal Degradation: Studies on tert-butyl-substituted phenols show decomposition temperatures above 200°C, suggesting this compound’s suitability for high-temperature processes .

- Environmental Impact: Benzyl-substituted phenols may exhibit higher persistence in soil compared to ethyl or methyl analogs, necessitating further ecotoxicological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.